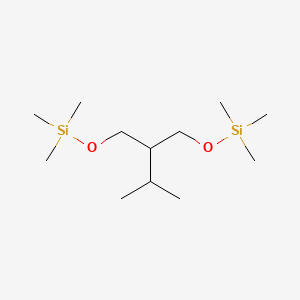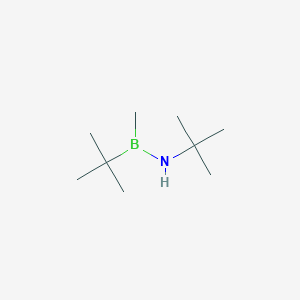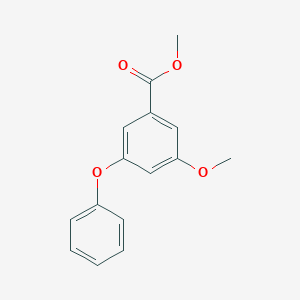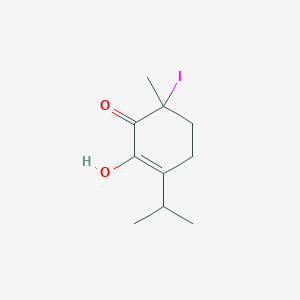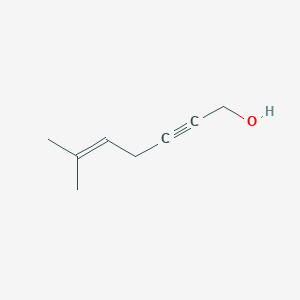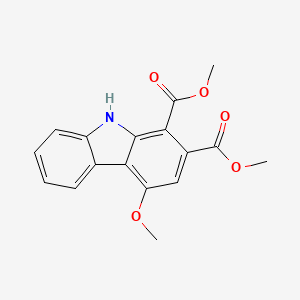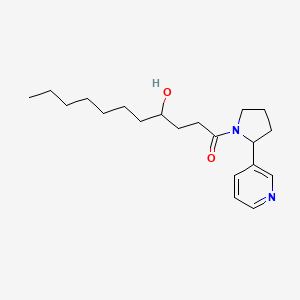
4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the formation of the pyrrolidine ring, followed by the introduction of the pyridine moiety. The final step involves the attachment of the aliphatic chain and the hydroxyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the pyridine ring can produce a piperidine derivative.
Scientific Research Applications
4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-(2-pyridin-2-ylpyrrolidin-1-yl)undecan-1-one: Similar structure but with a different position of the pyridine ring.
4-Hydroxy-1-(2-pyridin-4-ylpyrrolidin-1-yl)undecan-1-one: Another isomer with the pyridine ring in a different position.
Uniqueness
4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
117642-80-5 |
|---|---|
Molecular Formula |
C20H32N2O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
4-hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one |
InChI |
InChI=1S/C20H32N2O2/c1-2-3-4-5-6-10-18(23)12-13-20(24)22-15-8-11-19(22)17-9-7-14-21-16-17/h7,9,14,16,18-19,23H,2-6,8,10-13,15H2,1H3 |
InChI Key |
WCGZIQPJNSKWMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCC(=O)N1CCCC1C2=CN=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


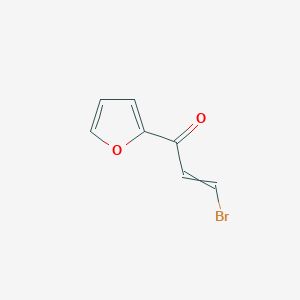
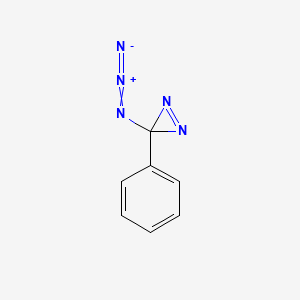
![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)
